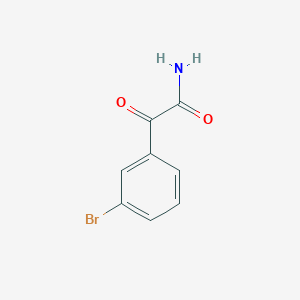
2-(3-Bromophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-2-oxoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-oxoacetamide typically involves the bromination of a suitable precursor, followed by the introduction of the oxoacetamide group. One common method is the bromination of 3-phenylacetyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylacetyl chloride is then reacted with ammonia or an amine to form the desired oxoacetamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromine addition. The subsequent amide formation can be carried out in batch reactors with optimized conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted phenyl oxoacetamides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the oxoacetamide group can yield amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Substituted phenyl oxoacetamides.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-2-oxoacetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the oxoacetamide group play crucial roles in binding to these targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-2-oxoacetamide: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-2-oxopropanamide: Similar structure with an additional methyl group.
Uniqueness
2-(3-Bromophenyl)-2-oxoacetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.
特性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC名 |
2-(3-bromophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4H,(H2,10,12) |
InChIキー |
OTFXITLOHWWCFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


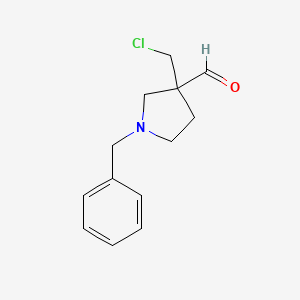
![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)

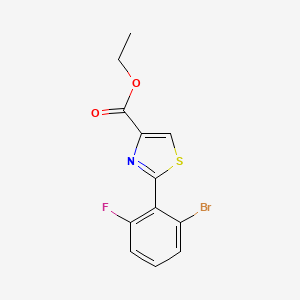


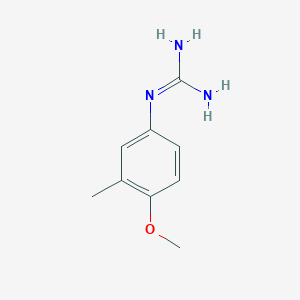
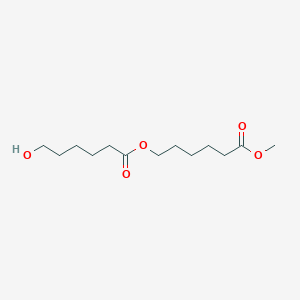
![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)
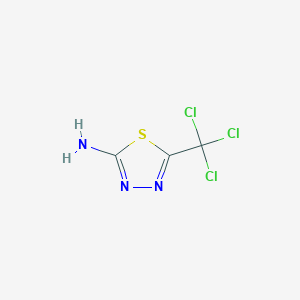
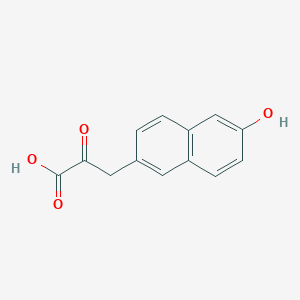
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
